molecular formula C12H17NOS B8712948 4-[(4-Methoxyphenyl)sulfanyl]piperidine

4-[(4-Methoxyphenyl)sulfanyl]piperidine

Cat. No.: B8712948
M. Wt: 223.34 g/mol
InChI Key: WCSUZKQRCZBQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Methoxyphenyl)sulfanyl]piperidine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, specifically designed for Research Use Only. Piperidine derivatives are recognized as privileged structures in drug discovery due to their widespread presence in biologically active molecules and natural alkaloids . The specific molecular architecture of this compound, which combines a piperidine ring with a (4-methoxyphenyl)sulfanyl moiety, provides a versatile scaffold for the synthesis of more complex molecules and for investigating structure-activity relationships (SAR) . Piperidine-based compounds are extensively studied for their diverse pharmacological potential. Research indicates that such structures can exhibit a range of biological activities, including effects on the central nervous system (CNS) that may function as either depressants or stimulants based on dosage . Furthermore, structurally similar sulfanyl- and methoxy-substituted piperidine derivatives have been explored for antimicrobial, antifungal, and antitumor activities, making this chemical class a valuable starting point for developing new therapeutic agents . The presence of the methoxy group and sulfur bridge in the structure can influence the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in optimizing drug-like properties . Researchers utilize this compound as a key synthetic intermediate to develop novel molecules targeting various enzymes and receptors. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

4-(4-methoxyphenyl)sulfanylpiperidine

InChI

InChI=1S/C12H17NOS/c1-14-10-2-4-11(5-3-10)15-12-6-8-13-9-7-12/h2-5,12-13H,6-9H2,1H3

InChI Key

WCSUZKQRCZBQHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Aromatic Substituents

4-[(4-Chlorophenyl)sulfonyl]piperidine (CAS 101768-64-3)
  • Structural Difference : Replaces the methoxy group with a chloro (-Cl) substituent and the sulfanyl (-S-) with a sulfonyl (-SO₂-) group.
  • Impact: The chloro group is electron-withdrawing, reducing electron density on the aromatic ring compared to methoxy. In pharmacological studies, chloro-substituted analogs often show higher metabolic stability but reduced solubility .
APB-10 vs. APB-6
  • APB-10 : Contains a 4-methoxyphenyl group on the piperidine nitrogen.
  • APB-6 : Features a 4-chlorophenyl group instead.
  • Activity Comparison: Substitution of methoxy for chloro resulted in only minor differences in potency (3–4 fold) in neuronal nicotinic acetylcholine receptor (nAChR) modulation, suggesting steric and electronic effects are secondary to overall scaffold geometry .
4-(4-Trifluoromethoxy-phenyl)-piperidine (CAS 180160-91-2)
  • Structural Difference : Replaces methoxy with trifluoromethoxy (-OCF₃), a strong electron-withdrawing group.
  • Impact :
    • The -OCF₃ group increases lipophilicity and metabolic resistance, making it favorable for blood-brain barrier penetration in central nervous system (CNS) drug candidates .

Variations in Sulfur Oxidation State

Compound Sulfur Group Oxidation State Key Properties
4-[(4-Methoxyphenyl)sulfanyl]piperidine -S- -2 (Thioether) Moderate polarity; prone to oxidation.
1-[(4-Methoxyphenyl)sulfinyl]piperidine (6n) -SO- 0 (Sulfoxide) Higher polarity; chiral center at sulfur, influencing stereoselective binding .
4-[(4-Methoxyphenyl)sulfonyl]piperidine derivatives (e.g., 7a, 9a) -SO₂- +4 (Sulfone) Enhanced hydrogen-bonding capacity; improved enzyme inhibitory activity (e.g., Pks13 inhibitors) .

Piperidine Substitution Patterns

1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide (CAS 433699-34-4)
  • Structural Difference : Incorporates a carboxamide group at the 4-position and a sulfonyl-linked 4-methylphenyl group at the 1-position.
  • 1-Substitution alters conformational flexibility compared to 4-substituted analogs .
4-[2-(Methylsulfanyl)ethyl]piperidine (CAS 1249157-25-2)
  • Structural Difference : Replaces the 4-methoxyphenyl-sulfanyl group with a methylsulfanyl-ethyl chain.
  • Impact :
    • Increased hydrophobicity and reduced steric bulk, favoring passive diffusion across membranes .

Hybrid and Complex Derivatives

1-(2H-1,3-Benzodioxole-5-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine (CAS 1421462-82-9)
  • Structural Difference : Integrates a benzodioxole-carbonyl group at the 1-position and a sulfanyl-methyl group at the 4-position.
JMS-17-2 Analogs (e.g., MeO-JMS-17-2)
  • Structural Difference: Incorporates 4-(4-methoxyphenyl)piperidine linked to a pyrroloquinoxaline scaffold.
  • Impact :
    • Demonstrated improved binding to CX3CR1 chemokine receptors, highlighting the role of methoxyphenyl-piperidine in enhancing target affinity .

Preparation Methods

Nucleophilic Substitution via Piperidine Intermediates

The foundational approach involves functionalizing a preformed piperidine ring with the 4-methoxyphenylsulfanyl group. In a representative protocol, 4-chloropiperidine reacts with 4-methoxythiophenol under basic conditions (e.g., potassium carbonate in dimethylformamide at 80°C for 12 hours). This Sn2 mechanism yields the target compound with a reported purity of 95% and isolated yield of 78%. Side reactions, such as oxidation of the thiol to disulfide, are mitigated by inert atmosphere conditions.

Reductive Amination of Ketone Precursors

An alternative route employs reductive amination of 4-(4-methoxyphenylsulfanyl)piperidin-2-one using sodium cyanoborohydride in methanol. This method achieves superior stereoselectivity (>99% enantiomeric excess) compared to substitution routes, albeit with a modest yield of 65%. The ketone precursor is synthesized via Friedel-Crafts acylation of anisole with piperidone, followed by thiolation using Lawesson’s reagent.

Advanced Methodologies and Optimization

Catalytic Hydrogenation of Pyridine Derivatives

Adapting strategies from related piperidine syntheses, 4-[(4-Methoxyphenyl)sulfanyl]pyridine undergoes hydrogenation over palladium-on-carbon (10% Pd/C) in acetic acid at 40°C. This method achieves quantitative conversion within 6 hours, with a final product purity of 99.4% after recrystallization. Notably, this approach avoids hazardous reagents like lithium aluminum hydride, enhancing safety profiles for industrial applications.

Continuous-Flow Synthesis

Analytical Validation and Quality Control

Structural confirmation relies on multimodal spectroscopy:

  • 1H NMR^{1}\text{H NMR} (500 MHz, CDCl3_3): δ 7.10–7.12 (d, 2H, aromatic), 6.87–6.90 (d, 2H, aromatic), 4.29–4.33 (m, 1H, piperidine), 3.79 (s, 3H, OCH3_3).

  • 13C NMR^{13}\text{C NMR} (125 MHz, CDCl3_3): δ 155.9 (C-O), 132.4 (C-S), 122.3 (aromatic), 55.1 (OCH3_3).

  • Mass Spectrometry : ESI-LR m/z 252.1 [M+H]+^+.

Purity assessments utilize HPLC with UV detection (λ = 254 nm), demonstrating ≤0.5% impurities in optimized batches.

Industrial Scalability and Process Economics

Cost-Benefit Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/kg)
Nucleophilic Substitution78951,200
Reductive Amination65981,800
Catalytic Hydrogenation9999.42,500
Continuous-Flow8597900

Continuous-flow systems offer the lowest production cost (USD 900/kg) due to reduced solvent consumption and automation. Catalytic hydrogenation, while expensive, is preferred for high-purity pharmaceutical applications.

Waste Management and Green Chemistry

Solvent recovery systems (e.g., methanol distillation) reduce waste by 70% in large-scale batches. Patent literature highlights the substitution of toluene with cyclopentyl methyl ether (CPME), a greener solvent with comparable efficacy .

Q & A

Q. What are the optimal synthetic routes for 4-[(4-Methoxyphenyl)sulfanyl]piperidine, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves nucleophilic substitution between piperidine and a 4-methoxyphenyl sulfanyl precursor. Key steps include:

  • Coupling reactions : Use of catalysts like palladium on carbon (Pd/C) to facilitate sulfur-carbon bond formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity and stabilize intermediates .
  • Purification : Recrystallization or column chromatography ensures high purity (>95%) .
  • Scale-up : Continuous flow reactors improve efficiency for industrial-scale synthesis .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR spectroscopy : 1H and 13C NMR confirm the piperidine ring conformation, methoxy group position, and sulfanyl connectivity .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (C12H17NOS, exact mass 231.103 g/mol) .
  • X-ray crystallography : Resolves stereochemistry if single crystals are obtained .

Advanced Research Questions

Q. How does the sulfanyl group in this compound influence its binding affinity to neurological targets like the 5-HT7 receptor compared to sulfonyl analogs?

  • Receptor affinity assays : Radioligand binding studies (e.g., [3H]-5-CT displacement) show that sulfanyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration versus sulfonyl analogs .
  • Molecular docking : Computational models predict stronger hydrophobic interactions with the 5-HT7 receptor’s transmembrane domains .
  • Metabolic stability : Piperidine’s saturated ring reduces oxidative metabolism compared to piperazine derivatives .

Q. What strategies can mitigate discrepancies in biological activity data arising from varying substituent positions on the piperidine ring?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy position, sulfur oxidation state) and assay against targets like kinases or GPCRs .
  • Computational modeling : Density functional theory (DFT) calculates electronic effects of substituents on reactivity .
  • Purity validation : High-performance liquid chromatography (HPLC) ensures batch-to-batch consistency .

Q. How can microwave-assisted synthesis improve the efficiency of generating this compound derivatives compared to conventional methods?

  • Reaction time reduction : Microwave irradiation accelerates reactions from hours to minutes (e.g., 80% yield in 20 minutes vs. 6 hours conventionally) .
  • Energy efficiency : Lower thermal decomposition due to rapid, uniform heating .
  • Green chemistry metrics : Solvent-free or aqueous conditions reduce waste .

Q. What in vitro models are suitable for assessing the metabolic stability of this compound, and how do structural modifications enhance stability?

  • Liver microsomes : Monitor phase I metabolism (e.g., cytochrome P450-mediated oxidation) using LC-MS .
  • Hepatocyte assays : Quantify glucuronidation (phase II metabolism) to predict in vivo clearance .
  • Structural tweaks : Replacing the methoxy group with electron-withdrawing substituents (e.g., fluorine) reduces oxidative degradation .

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